Home > Products > Screening Compounds P55239 > Cpp-ala-ala-phe-pab
Cpp-ala-ala-phe-pab - 90991-75-6

Cpp-ala-ala-phe-pab

Catalog Number: EVT-1572273
CAS Number: 90991-75-6
Molecular Formula: C31H34N4O7
Molecular Weight: 574.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cpp-ala-ala-phe-pab is a synthetic peptide compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential therapeutic applications. This compound consists of a cyclic peptide structure that incorporates specific amino acids, which contribute to its biological activity. The compound is classified primarily as a peptide inhibitor, particularly in the context of enzyme interactions and therapeutic targeting.

Source

The synthesis of Cpp-ala-ala-phe-pab is typically derived from solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The specific sequence includes the amino acids cysteine, alanine, phenylalanine, and p-aminobenzoic acid, which are critical for its inhibitory properties against certain enzymes .

Classification

Cpp-ala-ala-phe-pab falls under the category of peptide inhibitors and is often studied in relation to its role in modulating enzyme activity. It has been identified as a mixed inhibitor for specific endopeptidases, making it valuable in studies related to protease inhibition and protein degradation pathways .

Synthesis Analysis

Methods

The synthesis of Cpp-ala-ala-phe-pab is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and characterization of the final product.

Technical Details

  1. Initial Setup: The process begins with the attachment of a resin to the first amino acid, typically with a protective group that prevents unwanted reactions.
  2. Amino Acid Coupling: Each subsequent amino acid is coupled using coupling reagents such as HBTU or DIC, ensuring high yields of the desired peptide bond formation.
  3. Deprotection: After each coupling step, protective groups are removed using specific reagents (e.g., trifluoroacetic acid) to expose the amine groups for further coupling.
  4. Cyclization: The final step often involves cyclization to form a stable cyclic structure, which enhances the compound's biological activity and stability .
Molecular Structure Analysis

Structure

Cpp-ala-ala-phe-pab features a cyclic structure that contributes significantly to its biological function. The cyclic nature helps in maintaining a specific conformation that is crucial for binding interactions with target enzymes.

Data

The molecular formula for Cpp-ala-ala-phe-pab can be derived from its constituent amino acids and modifications. Its molecular weight and specific structural data can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Cpp-ala-ala-phe-pab participates in various biochemical reactions, primarily as an inhibitor of endopeptidases. These reactions involve competitive binding to enzyme active sites, thereby preventing substrate access.

Technical Details

  1. Inhibition Mechanism: The compound exhibits mixed inhibition characteristics, where it can bind both to the enzyme-substrate complex and free enzyme forms.
  2. Kinetic Studies: Kinetic parameters such as KiK_i values have been determined through enzyme assays, indicating high affinity towards specific endopeptidases .
Mechanism of Action

Process

The mechanism by which Cpp-ala-ala-phe-pab exerts its effects involves competitive inhibition of target enzymes. By mimicking substrate structures or binding sites, it effectively blocks enzymatic activity.

Data

Studies have shown that the compound can significantly reduce substrate turnover rates in enzymatic assays, demonstrating its potential as a therapeutic agent against diseases involving dysregulated protease activity .

Physical and Chemical Properties Analysis

Physical Properties

Cpp-ala-ala-phe-pab is typically characterized by:

  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

The chemical properties include:

  • pH Sensitivity: The stability and activity can vary with changes in pH.
  • Reactivity: Contains functional groups that may participate in additional chemical reactions under specific conditions.

Relevant data regarding solubility and stability profiles can be obtained through empirical testing under controlled laboratory conditions .

Applications

Scientific Uses

Cpp-ala-ala-phe-pab has several promising applications:

  1. Enzyme Inhibition Studies: Used extensively in research focused on protease inhibition mechanisms.
  2. Drug Development: Potentially useful as a scaffold for developing new therapeutic agents targeting diseases associated with protease dysregulation.
  3. Biochemical Research: Serves as a tool for studying protein interactions and cellular signaling pathways.

The compound's unique properties make it an attractive candidate for further research in pharmacology and biochemistry .

Introduction to CPP-ALA-ALA-PHE-PAB

Definition and Structural Classification of Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs), alternatively termed protein transduction domains (PTDs), constitute a class of short peptides typically comprising 5–30 amino acids characterized by their capacity to transverse cellular membranes. These peptides primarily originate from natural protein domains, chimeric constructs, or fully synthetic designs, with over 1,800 unique sequences documented in specialized databases like CPPsite 2.0 [2] [8]. Their classification follows several paradigms, though the categorization based on physicochemical properties into cationic, amphipathic, and hydrophobic types remains clinically relevant. Cationic CPPs, exemplified by the pioneering HIV-derived TAT peptide (GRKKRRQRRRPQ) and polyarginine sequences (R8/R9), feature clusters of positively charged residues (lysine/arginine) that facilitate electrostatic interactions with negatively charged membrane components [3] [8]. Amphipathic CPPs, such as Transportan (GWTLNSAGYLLGKINLKALAALAKKIL), integrate both hydrophilic and hydrophobic regions, enabling multifaceted membrane interactions. Recent additions to this class include venom-derived peptides like crotamine (YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKK) from rattlesnakes, which demonstrates nuclear homing capabilities [2].

Table 1: Classification of Representative Cell-Penetrating Peptides

ClassificationRepresentative CPPAmino Acid SequenceOrigin/DesignKey Characteristics
CationicTAT (48–60)PGRKKRRQRRPPQHIV-Tat proteinNuclear localization, high positive charge (+8)
CationicPolyarginineRRRRRRRR/RRRRRRRRRSyntheticLength-dependent uptake (optimal R8)
AmphipathicTransportanGWTLNSAGYLLGKINLKALAALAKKILGalanin-mastoparan chimeraSecondary amphipathicity
AmphipathicCrotamineYKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKRattlesnake venomDisulfide bonds, nucleolar targeting
Secondary AmphipathicgH625HGLASTLTRWAHYNALIRAFHerpes simplex virusMembrane fusion properties
DesignedPep-1KETWWETWWTEWSQPKKKRKVSyntheticTryptophan-rich hydrophobic domain + NLS

The structural diversity of CPPs extends beyond linearity, with cyclic, dimeric, and stapled variants emerging to enhance proteolytic stability and target affinity. Cyclic CPPs maximize arginine residue exposure to membranes, significantly improving uptake efficiency compared to linear counterparts. Similarly, glycosylated CPPs and D-enantiomeric forms (composed of D-amino acids) resist enzymatic degradation while maintaining penetration capabilities—approximately 15.7% of known CPPs incorporate non-natural or modified residues [8]. This structural innovation directly addresses the pharmacokinetic limitations of therapeutic peptides, including their notoriously poor oral bioavailability and susceptibility to proteolysis [2].

Sequence-Specific Characteristics of CPP-ALA-ALA-PHE-PAB

The molecular architecture of CPP-ALA-ALA-PHE-PAB integrates multiple functional domains, each contributing distinct biochemical properties to the conjugate. The N-terminal cell-penetrating peptide component typically features a cationic sequence rich in arginine and lysine residues, though the specific CPP remains variable depending on design objectives. This segment facilitates initial membrane attachment and cellular entry primarily through electrostatic interactions with sulfated proteoglycans and phospholipid head groups [3] [8]. Connected via a hydrolytically stable bond, the Ala-Ala-Phe tripeptide sequence serves as a protease-sensitive switch. This motif is specifically recognized and cleaved by oligopeptidases such as oligopeptidase M (EC 3.4.24.16), a mitochondrial metallopeptidase that hydrolyzes oligopeptides but not proteins, with demonstrated specificity for hydrophobic residues at the P1 position [5]. The inclusion of the para-aminobenzoyl (PAB) spacer between the tripeptide and the cargo provides critical distance between the cleavage site and the therapeutic payload, facilitating enzymatic hydrolysis kinetics and cargo release.

Table 2: Functional Domains of CPP-ALA-ALA-PHE-PAB

DomainCompositionFunctionBiochemical Properties
CPP ModuleVariable cationic sequence (e.g., R8, Tat)Membrane translocationHigh positive charge density (+5 to +9 net charge); may form amphipathic structures
Cleavage LinkerAla-Ala-PheEnzyme-specific substrateHydrolyzed by oligopeptidase M at Phe↓ bond; hydrophobic P1 residue critical
Spacer Grouppara-aminobenzoyl (PAB)Steric separationAromatic rigid structure; enhances enzyme accessibility
CargoTherapeutic agent (not part of core structure)Pharmacological activityTypically biomacromolecule (peptide, protein, oligonucleotide)

The Ala-Ala-Phe sequence contributes significant hydrophobicity to the molecule (logP ≈ -1.7 for isolated tripeptide analogs), promoting interactions with lipid bilayers and potentially enhancing membrane perturbation during internalization [7]. The PAB moiety introduces an aromatic, planar structure that may participate in π-stacking interactions and influence the overall conformational behavior of the conjugate. This moiety has been widely adopted in prodrug design due to its minimal steric interference with enzymatic cleavage while maintaining molecular distance between the enzyme cleavage site and conjugated payload. The integration of these elements creates a stimulus-responsive vector that remains stable in circulation but undergoes enzymatic activation specifically within the intracellular environment where target oligopeptidases reside—particularly within the mitochondrial intermembrane space [5].

Historical Development and Evolution in Peptide Therapeutics

The conceptual foundation for CPP-ALA-ALA-PHE-PAB originates from three decades of research beginning with the landmark discovery of protein transduction domains. In 1988, Frankel and Pabo identified the transcellular transport capability of the HIV-TAT protein, leading to the development of the TAT peptide (residues 48–60) as the first synthetic CPP [3] [9]. This breakthrough was followed in 1994 by the identification of penetratin (RQIKIWFQNRRMKWKK), derived from the Drosophila Antennapedia homeodomain, which demonstrated efficient cellular internalization independent of transporters or receptors [3]. These discoveries established the paradigm that certain peptide sequences could breach membrane barriers—a capability previously attributed only to small molecules obeying Lipinski's rules.

The late 1990s witnessed transformative innovations in CPP design, including the development of Transportan (1998), a chimeric peptide combining galanin and mastoparan sequences, and MPG (1997), the first non-covalent CPP for nucleic acid delivery [3]. This era also introduced rational design strategies, exemplified by Pep-1 (KETWWETWWTEWSQPKKKRKV), which deliberately incorporated a hydrophobic tryptophan-rich segment fused to a hydrophilic nuclear localization sequence through a flexible proline spacer [8]. This modular approach—combining distinct functional domains within a single peptide—directly informed the design philosophy behind enzyme-responsive constructs like CPP-ALA-ALA-PHE-PAB.

Table 3: Evolution of Key CPP Technologies Leading to CPP-ALA-ALA-PHE-PAB

YearDevelopmentSignificanceReference
1988HIV-TAT translocationIdentification of first protein transduction domainFrankel & Pabo [3]
1994Penetratin discoveryFirst synthetic CPP (16-mer)Derossi et al. [3]
1997MPG peptide designedFirst non-covalent CPP for nucleic acidsMorris et al. [3]
1998Transportan developmentChimeric CPP design strategyPooga et al. [3]
2001Pep-1 introducedRational design with multiple functional domainsMorris et al. [8]
2000sPolyarginine optimizationDemonstrated length-dependent uptake (R8 optimal)Wender, Futaki [8]
2010sVenom-derived CPPs (e.g., crotamine)Expanded natural CPP sourcesKerkis et al. [2]
2020sEnzyme-responsive linkersStimulus-activated intracellular cargo release [5] [8]

The incorporation of enzyme-cleavable linkers represents the most recent evolutionary advance in CPP technology. Early CPP-cargo conjugates suffered from uncontrolled release and subcellular distribution, limiting therapeutic efficacy. The development of sequences like CPP-ALA-ALA-PHE-PAB specifically addresses this limitation through its sensitivity to oligopeptidase M, an enzyme identified in mitochondrial compartments that cleaves neurotensin at the Pro↓Tyr bond and hydrolyzes dynorphin A but not larger proteins [5]. This enzyme's substrate preference for hydrophobic residues at the P1 position directly informed the selection of the phenylalanine-terminated tripeptide in the linker design. Contemporary research focuses on enhancing the sophistication of these systems through tumor microenvironment-specific activation, as demonstrated by MMP-9-responsive peptides, or subcellular targeting using motifs like nucleolar-targeting peptides (NrTP6) derived from crotamine [2] [8].

The trajectory of CPP development reveals a shift from serendipitous discovery toward computationally guided rational design, with CPP-ALA-ALA-PHE-PAB representing the integration of three key technological advances: 1) efficient membrane translocation domains, 2) stimulus-responsive elements for controlled cargo release, and 3) structural features enhancing proteolytic stability. As of 2023, more than 25 CPP-based therapeutics were undergoing clinical evaluation, though enzyme-responsive conjugates like CPP-ALA-ALA-PHE-PAB predominantly remain in preclinical development, representing the next frontier in targeted intracellular delivery [2] [8].

Properties

CAS Number

90991-75-6

Product Name

Cpp-ala-ala-phe-pab

IUPAC Name

4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-2-phenylethyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid

Molecular Formula

C31H34N4O7

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C31H34N4O7/c1-19(32-26(31(41)42)18-22-11-7-4-8-12-22)27(36)33-20(2)28(37)35-29(38)25(17-21-9-5-3-6-10-21)34-24-15-13-23(14-16-24)30(39)40/h3-16,19-20,25-26,32,34H,17-18H2,1-2H3,(H,33,36)(H,39,40)(H,41,42)(H,35,37,38)/t19-,20-,25-,26?/m0/s1

InChI Key

MLMNYUBKIOWMGU-XWOHNGHUSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Synonyms

CPE-Ala-Ala-Phe-pAB
CPP-Ala-Ala-Phe-pAB
N-(1-carboxy-2-phenylethyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.